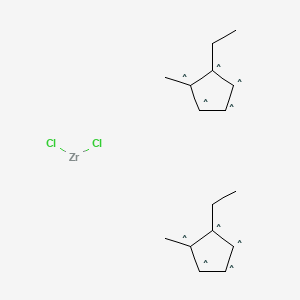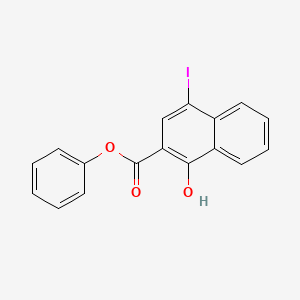
Benzamide, 3,4,5-tris(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3,4,5-tris(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl]: is a complex organic compound with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4,5-tris(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl] typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with acetic anhydride to introduce the acetyloxy groups at the 3, 4, and 5 positions.
Introduction of the Dimethylamino Group: This is achieved through nucleophilic substitution reactions where a dimethylamine is introduced to the benzamide core.
Addition of the Fluorophenyl Moiety: The fluorophenyl group is incorporated via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and a suitable catalyst like aluminum chloride.
Final Assembly: The final step involves the coupling of the tetrahydro-3-methyl group to the benzamide core, often using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the acetyloxy groups, converting them back to hydroxyl groups.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated or nitrated benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group enhances its binding affinity to biological targets.
Medicine
Pharmacologically, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The dimethylamino group is particularly important for enhancing bioavailability and metabolic stability.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Benzamide, 3,4,5-tris(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl] involves its interaction with specific molecular targets. The dimethylamino group facilitates binding to enzymes or receptors, while the fluorophenyl group enhances the compound’s overall binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound, simpler in structure but less versatile.
Fluorobenzamides: Compounds with similar fluorophenyl groups but lacking the acetyloxy and dimethylamino functionalities.
Dimethylaminobenzamides: Compounds with the dimethylamino group but without the fluorophenyl and acetyloxy groups.
Uniqueness
Benzamide, 3,4,5-tris(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl] stands out due to its multi-functional groups, which confer unique chemical reactivity and biological activity. The combination of acetyloxy, dimethylamino, and fluorophenyl groups makes it a versatile compound for various applications, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of Benzamide, 3,4,5-tris(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl], highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Número CAS |
176379-08-1 |
|---|---|
Fórmula molecular |
C26H25FN4O9 |
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
[2,3-diacetyloxy-5-[[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C26H25FN4O9/c1-13(32)38-19-11-16(12-20(39-14(2)33)22(19)40-15(3)34)23(35)28-21-24(29(4)5)31(26(37)30(6)25(21)36)18-9-7-17(27)8-10-18/h7-12H,1-6H3,(H,28,35) |
Clave InChI |
WNZWSPNVPOMFNN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N(C)C |
SMILES canónico |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N(C)C |
Sinónimos |
Benzamide, 3,4,5-tris(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxy-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574205.png)
![4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B574207.png)

![7-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B574209.png)




